N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. The structural features of this compound, including the tert-butyl group and naphthalen-2-yloxy moiety, contribute to its unique chemical properties and biological reactivity.
Chemical Structure
The compound's IUPAC name reflects its complex structure, which includes:
- Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its pharmacological significance.
- Tert-butyl group : Enhances lipophilicity and may influence biological activity.
- Naphthalen-2-yloxy group : Potentially contributes to receptor interactions.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways, leading to potential therapeutic effects against various diseases, including cancer and inflammation.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the pyrazolopyrimidine class have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related compounds.
Case Studies
- Antitumor Activity : A study explored the effects of pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that modifications to the core structure could enhance cytotoxicity against specific cancer types.
- Enzyme Inhibition : Research focused on the inhibition of Aldehyde Dehydrogenase (ALDH) by related compounds, suggesting potential applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Comparative Analysis
Compound Name | Biological Activity | Mechanism |
---|---|---|
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | Antitumor | Enzyme inhibition |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide | Antimicrobial | Receptor interaction |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethoxy)benzamide | Anti-inflammatory | Pathway modulation |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving 5-amino-1H-pyrazoles.
- Introduction of Functional Groups : Alkylation reactions are used to introduce the tert-butyl group.
- Amidation Reaction : Finalizing the structure through amidation with appropriate acylating agents.
Research Applications
This compound is studied for:
- Medicinal Chemistry : As a lead compound for developing new therapeutics.
- Biological Research : To understand cellular mechanisms and signaling pathways.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-21(2,3)26-19-17(11-23-26)20(28)25(13-22-19)24-18(27)12-29-16-9-8-14-6-4-5-7-15(14)10-16/h4-11,13H,12H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLRVQLXJHVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.